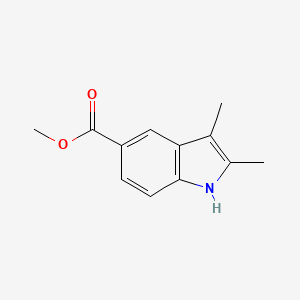

Methyl 2,3-dimethyl-1H-indole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dimethyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUZOSPLNRNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462987 | |

| Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-27-9 | |

| Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fischer Indole Synthesis: A Technical Guide to 2,3-Dimethylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 2,3-dimethylindole, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, various catalytic systems, experimental protocols, and comparative quantitative data to assist researchers in the efficient synthesis of these important heterocyclic compounds.

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. The synthesis of 2,3-dimethylindole, specifically from phenylhydrazine and 2-butanone (methyl ethyl ketone), is a classic example of this transformation and serves as a key building block for more complex molecules. This guide will explore various methodologies for this synthesis, from traditional Brønsted and Lewis acid catalysis to modern microwave-assisted and ionic liquid-based approaches.

Reaction Mechanism and Regioselectivity

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from phenylhydrazine and a ketone. Under acidic conditions, the hydrazone undergoes tautomerization to an enehydrazine intermediate. This is followed by a crucial-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring. Subsequent rearomatization, cyclization, and elimination of ammonia yield the final indole product.

When using an unsymmetrical ketone like 2-butanone, the regioselectivity of the initial enehydrazine formation is a critical factor. The reaction can theoretically proceed via two different enehydrazines, leading to either 2,3-dimethylindole or 2-ethyl-1H-indole. However, the formation of the more substituted enehydrazine is generally favored, leading predominantly to 2,3-dimethylindole.

// Nodes Reactants [label="Phenylhydrazine + 2-Butanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enehydrazine [label="Enehydrazine\n(Tautomerization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigmatropic [label="-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Aminal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2,3-Dimethylindole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ammonia (NH3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Hydrazone [label=" H+"]; Hydrazone -> Enehydrazine [label=" H+"]; Ene

A Technical Guide to the Synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate from p-Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for Methyl 2,3-dimethyl-1H-indole-5-carboxylate, a valuable scaffold in medicinal chemistry, starting from readily available p-substituted anilines. The focus is on the well-established Fischer indole synthesis, detailing the necessary precursor synthesis and the final cyclization step. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in practical application.

Introduction

The indole nucleus is a cornerstone in drug discovery, present in a vast array of pharmacologically active compounds. The 2,3-dimethyl-1H-indole-5-carboxylate scaffold, in particular, serves as a key intermediate for various therapeutic agents. The synthesis of this molecule from p-substituted anilines offers a versatile and economically viable approach. This guide will focus on a robust two-stage process: the conversion of a p-substituted aniline to a hydrazine derivative, followed by the Fischer indole synthesis.

Overall Synthetic Pathway

The synthesis commences with a p-substituted aniline, specifically methyl 4-aminobenzoate, which undergoes a diazotization reaction followed by reduction to yield the key intermediate, methyl 4-hydrazinobenzoate. This hydrazine is then subjected to a Fischer indole synthesis with 3-butanone to afford the final product, this compound.

Caption: Overall synthetic pathway.

Data Presentation

Stage 1: Synthesis of Methyl 4-hydrazinobenzoate

This stage involves the diazotization of methyl 4-aminobenzoate followed by the reduction of the resulting diazonium salt.

| Parameter | Value/Range | Notes |

| Diazotization | ||

| Starting Material | Methyl 4-aminobenzoate | |

| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | |

| Temperature | 0-5 °C | Critical for diazonium salt stability. |

| Solvent | Water, HCl(aq) | |

| Reduction | ||

| Reducing Agent | Stannous chloride (SnCl₂), Sodium sulfite | SnCl₂ is a common choice. |

| Temperature | 0-10 °C | Exothermic reaction, requires cooling. |

| Solvent | Concentrated HCl | |

| Overall Yield | 70-85% | Dependent on careful temperature control. |

Stage 2: Fischer Indole Synthesis

This stage involves the acid-catalyzed reaction of methyl 4-hydrazinobenzoate with 3-butanone.

| Parameter | Value/Range | Notes |

| Reactants | Methyl 4-hydrazinobenzoate, 3-Butanone | |

| Catalyst | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), Zinc chloride (ZnCl₂) | PPA is often effective for this cyclization.[1] |

| Temperature | 80-180 °C | Higher temperatures may be needed depending on the catalyst.[1] |

| Reaction Time | 1-5 hours | Monitored by TLC. |

| Solvent | Acetic acid, Ethanol, or neat | |

| Yield | 60-80% | Can be influenced by the choice of catalyst and reaction conditions. |

Experimental Protocols

Stage 1: Synthesis of Methyl 4-hydrazinobenzoate

Materials:

-

Methyl 4-aminobenzoate

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend methyl 4-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir for an additional 2-3 hours at room temperature.

-

-

Work-up and Isolation:

-

Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.

-

To obtain the free hydrazine, dissolve the hydrochloride salt in water and basify to pH 8-9 with a cold aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydrazinobenzoate.

-

Stage 2: Synthesis of this compound

Caption: Experimental workflow for Fischer indole synthesis.

Materials:

-

Methyl 4-hydrazinobenzoate hydrochloride

-

3-Butanone (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine methyl 4-hydrazinobenzoate hydrochloride (1.0 eq) and 3-butanone (1.2 eq).

-

-

Catalyst Addition and Heating:

-

Slowly add polyphosphoric acid (PPA) (10 eq by weight) to the mixture with efficient stirring. An initial exotherm may be observed.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 1-3 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to precipitate the crude product.

-

-

Purification:

-

Collect the solid product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Conclusion

The Fischer indole synthesis provides a reliable and adaptable method for the preparation of this compound from a p-substituted aniline precursor. Careful control of reaction conditions, particularly temperature during the diazotization and the choice of catalyst in the cyclization step, are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important indole derivative for applications in drug discovery and development.

References

An In-depth Technical Guide to Methyl 2,3-dimethyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of Methyl 2,3-dimethyl-1H-indole-5-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed data, experimental insights, and contextual understanding of this indole derivative.

Core Chemical Properties

This compound (CAS No: 21987-27-9) is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 21987-27-9 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Boiling Point | 357.7 ± 37.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 170.1 ± 26.5 °C | |

| Purity | ≥ 98% (Commercially available) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [3] |

Spectral Data

While a comprehensive, publicly available spectral analysis for this specific molecule is limited, typical spectral characteristics for indole derivatives can be inferred. Researchers should perform their own analyses for confirmation.

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the indole ring, a singlet for the methyl ester group, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole.

-

¹³C NMR: Expected signals would include carbons of the methyl groups, the ester carbonyl, and the aromatic and pyrrole ring carbons of the indole nucleus.

-

Mass Spectrometry (MS): The exact mass is 203.24.[1] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₃NO₂.

Synthesis and Experimental Protocols

The most established and versatile method for synthesizing substituted indoles is the Fischer Indole Synthesis, discovered in 1883.[2][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][5]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route to this compound involves the reaction of methyl 4-hydrazinobenzoate with butan-2-one in the presence of an acid catalyst.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Analysis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Methyl 2,3-dimethyl-1H-indole-5-carboxylate. Due to the limited public availability of experimental spectral data for this specific compound, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes standardized experimental protocols for the spectroscopic techniques discussed and a logical workflow for spectral analysis.

Compound Overview

This compound

-

CAS Number: 21987-27-9

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

Structure:

(Note: An illustrative structure is provided here. In a real-world scenario, a proper chemical drawing would be inserted.)

This compound is a derivative of indole, a common scaffold in pharmacologically active molecules. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Predicted Spectroscopic Data

While specific experimental data for this compound is not publicly available in the conducted searches, the following tables summarize the expected spectroscopic data based on its structure and known values for similar indole derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 (variable) | br s | 1H | N-H (Indole) |

| ~ 8.05 | d | 1H | H-4 |

| ~ 7.80 | dd | 1H | H-6 |

| ~ 7.25 | d | 1H | H-7 |

| ~ 3.90 | s | 3H | O-CH₃ (Ester) |

| ~ 2.40 | s | 3H | C2-CH₃ |

| ~ 2.30 | s | 3H | C3-CH₃ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168.0 | C=O (Ester) |

| ~ 138.0 | C-7a |

| ~ 132.0 | C-2 |

| ~ 128.0 | C-3a |

| ~ 124.0 | C-5 |

| ~ 122.0 | C-4 |

| ~ 120.0 | C-6 |

| ~ 110.0 | C-7 |

| ~ 108.0 | C-3 |

| ~ 52.0 | O-CH₃ (Ester) |

| ~ 12.0 | C2-CH₃ |

| ~ 9.0 | C3-CH₃ |

Note: Chemical shifts are approximate.

Table 3: Predicted IR and MS Data

| Spectroscopic Technique | Expected Values | Interpretation |

| IR (Infrared) Spectroscopy | ~ 3400 cm⁻¹ (broad) | N-H stretch |

| ~ 2950 cm⁻¹ | C-H stretch (aliphatic) | |

| ~ 1710 cm⁻¹ | C=O stretch (ester) | |

| ~ 1600 cm⁻¹ | C=C stretch (aromatic) | |

| ~ 1250 cm⁻¹ | C-O stretch (ester) | |

| MS (Mass Spectrometry) | m/z 203 | [M]⁺ (Molecular ion) |

| m/z 188 | [M - CH₃]⁺ | |

| m/z 172 | [M - OCH₃]⁺ | |

| m/z 144 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the structure and chemical environment of atoms.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer. The instrument's magnetic field strength will determine the resonance frequencies.[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4] Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups using correlation tables.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common method.[9] The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[9]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[9]

-

Data Interpretation: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Data Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While predicted data is provided, it is always recommended to obtain experimental data for definitive structural confirmation.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound|CAS 21987-27-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. 21987-27-9|this compound|BLD Pharm [bldpharm.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. [21987-27-9], MFCD06520938, this compound [combi-blocks.com]

- 8. Methyl Indole-5-carboxylate | 1011-65-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. indole-building-block.com [indole-building-block.com]

An In-depth Technical Guide on the Biological Activity of Substituted Indole-5-carboxylates

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Substitution at the C-5 position with a carboxylate group provides a key handle for modifying molecular properties and biological activity. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted indole-5-carboxylates. It details their potential as anticancer and antimicrobial agents, supported by quantitative data from various studies. Furthermore, this guide outlines key experimental protocols and visualizes complex pathways and workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of modern drug discovery.[2][4] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of indole-based drugs for a multitude of conditions, from cancer and infections to neurological disorders.[3][4][5]

The introduction of a carboxylate group, particularly at the 5-position of the indole ring, offers a strategic advantage in drug design. This functional group can act as a hydrogen bond acceptor or donor, influence the molecule's polarity and solubility, and serve as a point for further chemical modification. This guide focuses specifically on substituted indole-5-carboxylates, exploring their diverse biological activities and the underlying chemical principles that govern their function.

Synthesis of Substituted Indole-5-carboxylates

The synthesis of substituted indoles is a well-established field in organic chemistry, with several named reactions providing access to the core scaffold. The Fischer indole synthesis is a classic and versatile method, though not always suitable for 2,3-unsubstituted indoles.[6] More modern approaches, such as the Gassman indole synthesis, allow for the creation of a wider variety of substituted indoles from readily available anilines.[6][7]

A general challenge in indole chemistry is the selective functionalization of specific positions on the ring, such as the C5 carbon, due to its relatively low reactivity.[5] Recent breakthroughs have demonstrated methods for direct and regioselective C5-H functionalization using transition metal catalysts, such as copper, which represents a significant advancement for creating diverse indole-5-carboxylate libraries.[5][8]

Below is a generalized workflow for the synthesis and derivatization of indole-5-carboxylates.

Caption: Generalized synthetic workflow for producing indole-5-carboxylate derivatives.

Biological Activities

Substituted indole-5-carboxylates have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.

Anticancer Activity

The indole scaffold is present in many anticancer agents, where it contributes to mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[2][3][4] Derivatives of indole-5-carboxylic acid have shown significant potential in this area.

For instance, a study on 5-hydroxyindole-3-carboxylic acid esters revealed potent cytotoxic effects against MCF-7 breast cancer cells, with some compounds showing minimal toxicity to normal cells.[9] Compound 5d , an ester derivative with a 4-methoxy group, was identified as the most potent in the series, with a half-maximal effective concentration (EC50) of 4.7 µM.[9] Another study identified two indole carboxylic acid conjugates of melampomagnolide B (7j and 7k ) as strong leads for developing potent anticancer agents, with 7j showing an EC50 value of 720 nM against an AML cell line.[10] These compounds represent some of the most promising anticancer agents derived from sesquiterpenes.[10]

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 5d | MCF-7 (Breast Cancer) | EC50 | 4.7 µM | [9] |

| 7j | M9-ENL1 AML | EC50 | 720 nM | [10] |

| 7j | Primary AML Specimen 1 | EC50 | 0.33 µM | [10] |

| 7j | Primary AML Specimen 2 | EC50 | 1.0 µM | [10] |

| 11 | SW620 (Colorectal) | IC50 | 3.2 µM | [11] |

| 9 | MCF-7 (Breast Cancer) | IC50 | 3.5 µM | [11] |

| 10 | K562 (Leukemia) | IC50 | 12.6 µM | [11] |

The proposed mechanism for some of these compounds involves the inhibition of survivin, a member of the inhibitors of apoptosis (IAPs) protein family, which is often overexpressed in tumors.[9] By inhibiting survivin, these indole derivatives can promote apoptosis in cancer cells.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. ecommons.luc.edu [ecommons.luc.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bioengineer.org [bioengineer.org]

- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Potential therapeutic applications of dimethyl-indole compounds

An In-depth Technical Guide to the Therapeutic Applications of Dimethyl-Indole Compounds

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] Substitution with methyl groups, particularly creating dimethyl-indole derivatives, has yielded compounds with significant therapeutic potential, most notably in the fields of oncology and virology. These compounds exert their effects through diverse mechanisms, including epigenetic modification by inhibiting enzymes like Lysine-Specific Demethylase 1 (LSD1) and direct interference with viral replication processes.[3][4] This guide provides a technical overview of the primary therapeutic applications of dimethyl-indole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows for researchers and drug development professionals.

Dimethyl-indole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including lung, pancreas, and colon cancers, as well as acute myeloid leukemia (AML).[3][5] Their mechanisms of action are varied, with a significant focus on the inhibition of epigenetic regulators and induction of cytotoxicity.

Mechanism of Action: LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in carcinogenesis by removing mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6] Overexpression of LSD1 is common in many cancers and is associated with blocked cell differentiation and increased proliferation and migration.[6][7] Several indole derivatives have been identified as potent, reversible inhibitors of LSD1, representing a key therapeutic strategy.[8] These compounds typically function by competing with the histone substrate for the binding pocket of the enzyme, thereby preventing the demethylation process that alters gene expression.

References

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2,3-dimethyl-1H-indole-5-carboxylate in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2,3-dimethyl-1H-indole-5-carboxylate is a heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a variety of more complex molecules. Its rigid indole scaffold, substituted with reactive methyl and carboxylate groups, makes it a valuable building block, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, offering insights for researchers and scientists working in organic synthesis and pharmaceutical development.

Physicochemical Properties

This compound is a white to light yellow solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 21987-27-9 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Boiling Point | 357.7 ± 37.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Flash Point | 170.1 ± 26.5 °C[1] |

Synthesis of the Core Intermediate

The synthesis of this compound can be conceptually approached through established methods for indole ring formation, followed by esterification, or by constructing the ring with the ester functionality already in place. The Fischer indole synthesis and the Japp-Klingemann reaction are two classical and versatile methods that can be adapted for this purpose.

A plausible synthetic route involves a two-step process starting from a substituted aniline. This process begins with the formation of the indole ring system, followed by the esterification of the carboxylic acid.

References

The Enduring Legacy of Indole Synthesis: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a subject of intense research for over a century, leading to the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of polysubstituted indole synthesis, with a focus on seminal methods that have shaped the field. We will delve into the classical Fischer, Bischler-Möhlau, and Reissert syntheses, which laid the foundation for indole chemistry, and explore the evolution to modern palladium-catalyzed approaches, exemplified by the Larock indole synthesis. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to provide a thorough understanding of these pivotal transformations.

I. The Dawn of Indole Chemistry: Classical Synthetic Strategies

The late 19th century witnessed the birth of indole synthesis, with pioneering chemists developing robust methods that are still in use today. These classical syntheses, while sometimes requiring harsh conditions, demonstrated the fundamental principles of constructing the indole nucleus.

The Fischer Indole Synthesis: A Cornerstone Reaction

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1] A variety of Brønsted and Lewis acids can be employed as catalysts.[1]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-established steps, including tautomerization to an enehydrazine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia.[1]

Figure 1: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylindole

A representative procedure for the Fischer indole synthesis involves the reaction of phenylhydrazine with 2-butanone.

-

Reactants: Phenylhydrazine (0.01 mol), 2-butanone (0.01 mol).

-

Catalyst: Boron trifluoride etherate.

-

Solvent: Ethanol.

-

Procedure: A mixture of phenylhydrazine and 2-butanone in ethanol is treated with boron trifluoride etherate and refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Yield: Approximately 90%.[3]

Quantitative Data for Fischer Indole Synthesis

The Fischer indole synthesis is versatile, accommodating a wide range of substituted arylhydrazines and carbonyl compounds. The yields are generally good, as illustrated in the table below.

| Arylhydrazine | Carbonyl Compound | Catalyst | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | Phosphomolybdic acid | 86 | [4] |

| p-Tolylhydrazine | Acetone | Double Salt | 78 | [5] |

| p-Chlorophenylhydrazine | Cyclohexanone | Double Salt | 58 | [5] |

| p-Bromophenylhydrazine | Cyclohexanone | Double Salt | 69 | [5] |

The Bischler-Möhlau Indole Synthesis: An Alternative Route

The Bischler-Möhlau indole synthesis, developed by August Bischler and Richard Möhlau in the late 19th century, provides a method for the synthesis of 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[6] The classical conditions for this reaction are often harsh, requiring high temperatures.[6] However, modern modifications, such as the use of microwave irradiation, have made this method more practical and environmentally friendly.[7]

Mechanism of the Bischler-Möhlau Indole Synthesis

The reaction is believed to proceed through the initial formation of an α-anilinoacetophenone, which then reacts with a second equivalent of aniline to form a key intermediate that undergoes electrophilic cyclization and subsequent aromatization.[6]

Figure 2: Simplified workflow of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles

This modern protocol avoids the use of solvents and significantly reduces reaction times.

-

Reactants: Aniline (2 equivalents), Phenacyl bromide (1 equivalent).

-

Procedure: A mixture of the aniline and phenacyl bromide is irradiated in a microwave reactor at 600 W for 1 minute. The resulting solid is then purified.

-

Yields: 52-75% for various substituted anilines and phenacyl bromides.[7]

Quantitative Data for Microwave-Assisted Bischler-Möhlau Synthesis

This one-pot procedure provides good yields for a range of substrates.

| Aniline | Phenacyl Bromide | Yield (%) | Reference |

| Aniline | Phenacyl bromide | 71 | [8] |

| 4-Methylaniline | Phenacyl bromide | 75 | [8] |

| 4-Methoxyaniline | Phenacyl bromide | 72 | [8] |

| Aniline | 4'-Methylphenacyl bromide | 73 | [8] |

| Aniline | 4'-Methoxyphenacyl bromide | 68 | [8] |

The Reissert Indole Synthesis: A Multi-step Approach

The Reissert indole synthesis is a versatile method for the preparation of indoles and, in particular, indole-2-carboxylic acids.[9] The reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[9][10]

Mechanism of the Reissert Indole Synthesis

The synthesis proceeds in two main stages: the base-catalyzed condensation to form the pyruvate derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization and dehydration.

Figure 3: Logical workflow of the Reissert Indole Synthesis.

Experimental Protocol: Synthesis of Indole-2-carboxylic acid

A general procedure for the Reissert synthesis is as follows:

-

Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like sodium ethoxide in ethanol.

-

Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is reduced, for example, with zinc in acetic acid, to afford indole-2-carboxylic acid.[9]

-

Step 3 (Optional): Decarboxylation: The indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[9]

-

Yields: The Reissert synthesis generally provides good yields of indole-2-carboxylic acids, often in the range of 60-80%.[11]

Quantitative Data for Reissert Indole Synthesis

The yields for the Reissert synthesis are typically good for the formation of indole-2-carboxylic acids.

| o-Nitrotoluene Derivative | Yield of Indole-2-carboxylic acid (%) | Reference |

| 2-Nitrotoluene | Good to Excellent | [10] |

| 4-Chloro-2-nitrotoluene | Good | [12] |

| 4-Fluoro-2-nitrotoluene | Good | [12] |

| 4-Methyl-2-nitrotoluene | Good | [12] |

II. The Modern Era: Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis revolutionized organic synthesis, and indole chemistry was no exception. Palladium-catalyzed reactions, in particular, have provided milder, more efficient, and highly versatile routes to polysubstituted indoles.

The Larock Indole Synthesis: A Powerful Heteroannulation

First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[13] The reaction is known for its broad substrate scope and high regioselectivity, with the bulkier substituent of an unsymmetrical alkyne generally ending up at the 2-position of the indole.[2][14]

Mechanism of the Larock Indole Synthesis

The catalytic cycle involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the active catalyst.[13]

Figure 4: Catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-Disubstituted Indoles

A typical Larock indole synthesis protocol is as follows:

-

Reactants: o-Iodoaniline (1 equivalent), disubstituted alkyne (2-5 equivalents).

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂).

-

Base: Potassium carbonate.

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: A mixture of the o-iodoaniline, alkyne, palladium(II) acetate, and potassium carbonate in DMF is heated, typically at 100 °C. After completion, the reaction is worked up by extraction and the product is purified by chromatography.[14]

-

Yields: Often exceed 80%.[2]

Quantitative Data for Larock Indole Synthesis

The Larock synthesis is highly efficient for a wide range of substrates.

| o-Iodoaniline Derivative | Alkyne | Yield (%) | Reference |

| 2-Iodoaniline | Diphenylacetylene | >80 | [2] |

| 2-Iodo-4-methylaniline | 1-Phenyl-1-propyne | >80 | [2] |

| N-Acetyl-2-iodoaniline | 4-Octyne | >80 | [13] |

| 2-Iodoaniline | 1-(Trimethylsilyl)oct-1-yne | >80 | [13] |

III. Conclusion

The synthesis of polysubstituted indoles has a rich and fascinating history, evolving from classical, often harsh, methods to elegant and highly efficient modern catalytic approaches. The foundational Fischer, Bischler-Möhlau, and Reissert syntheses provided the initial tools to construct this vital heterocyclic system and continue to be relevant today. The development of palladium-catalyzed reactions, such as the Larock synthesis, has dramatically expanded the synthetic chemists' toolbox, allowing for the construction of complex indole derivatives with high levels of control and efficiency. This technical guide provides a solid foundation for researchers to understand and apply these key synthetic transformations in their own work, from fundamental studies to the development of novel therapeutics and materials. The continued innovation in this field promises even more powerful and sustainable methods for the synthesis of this important class of compounds in the future.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

Structural Elucidation of Novel Indole Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic drugs.[1] Its derivatives, particularly indole esters, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The development of novel indole ester derivatives is a key focus in drug discovery, making their precise structural elucidation a critical step.[4][5] This technical guide provides a comprehensive overview of the integrated analytical workflow used to determine the structure of these novel compounds, from initial synthesis to definitive three-dimensional confirmation.

General Synthesis and Purification

The journey of structural elucidation begins with the synthesis of the target molecule. A common approach involves the esterification of an indole carboxylic acid or the reaction of an indole derivative with an appropriate electrophile.[6][7]

Experimental Protocol: Synthesis of a Novel Indole Ester

This protocol provides a generalized method for the synthesis of an indole-3-carboxylate derivative, a common structural motif.

-

Reaction Setup : To a solution of indole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Addition of Electrophile : Add the desired alkyl halide (e.g., ethyl bromide, 1.2 equivalents) to the mixture.

-

Reaction Conditions : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Work-up : Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure indole ester derivative.[8]

The Structural Elucidation Workflow

A systematic and multi-technique approach is essential for unambiguously determining the structure of a novel compound. The general workflow integrates several spectroscopic and analytical methods, each providing a unique piece of the structural puzzle.

Caption: General workflow for structural elucidation.

Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular structure determination, providing detailed information on molecular weight, functional groups, and atomic connectivity.[9]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[10][11] The fragmentation pattern observed in the MS/MS spectrum offers clues about the compound's structure, often revealing the loss of the ester group or characteristic cleavages of the indole ring.[12][13]

Experimental Protocol: HRMS Analysis

-

Sample Preparation : Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation : Analyze the sample using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Acquire the mass spectrum in positive ionization mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

-

Analysis : Use the instrument's software to calculate the exact mass and determine the elemental composition. Analyze the fragmentation pattern to identify characteristic neutral losses.

Table 1: Representative Mass Spectrometry Data for a Novel Indole Ester

| Parameter | Observation | Interpretation |

|---|---|---|

| Ionization Mode | ESI+ | - |

| [M+H]⁺ (Exact Mass) | 204.0968 | Molecular Formula: C₁₂H₁₃NO₂ |

| Key Fragments (m/z) | 175.0911 | Loss of ethyl group (-C₂H₅) |

| 158.0652 | Loss of ethoxy group (-OC₂H₅) |

| | 130.0573 | Loss of carboethoxy group (-COOC₂H₅) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[14]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition : Record ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (typically 400 MHz or higher).[8]

-

Analysis : Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to deduce the substitution pattern on the indole ring and the structure of the ester group.[6][14]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for an Indole Ester Derivative

| Position | ¹H NMR (Multiplicity, J in Hz) | ¹³C NMR | Notes |

|---|---|---|---|

| Indole-NH | ~8.1-12.0 (br s) | - | Chemical shift is solvent-dependent. |

| Indole-H2 | ~7.2-8.2 (s or d) | ~125-138 | Position of this proton is key to substitution. |

| Indole-H4/H7 | ~7.5-8.0 (d) | ~120-128 | Typically the most downfield aromatic protons. |

| Indole-H5/H6 | ~7.0-7.3 (m) | ~120-124 | Often appear as a complex multiplet. |

| Ester -OCH₂- | ~4.1-4.4 (q, J ≈ 7.1) | ~60-62 | For an ethyl ester. |

| Ester -CH₃ | ~1.2-1.4 (t, J ≈ 7.1) | ~14-15 | For an ethyl ester. |

| Ester C=O | - | ~160-175 | Carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[15][16] For an indole ester, the most prominent signals are the N-H stretch of the indole and the C=O stretch of the ester.

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis : Identify the key absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for an Indole Ester

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3300-3500 (sharp or broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2980 |

| Ester C=O | Stretch | 1680-1750 (strong) |

| C-O | Stretch | 1100-1300 |

X-ray Crystallography

While spectroscopic methods provide a detailed picture of connectivity, single-crystal X-ray crystallography offers definitive, unambiguous proof of the molecular structure, including its three-dimensional arrangement and stereochemistry.[17][18]

Experimental Workflow: Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal is often the most challenging step. The general workflow from crystal to final structure is well-established.[18]

Caption: Workflow for X-ray crystallography.

Table 4: Example Crystallographic Data for a Novel Indole Derivative

| Parameter | Value | Description |

|---|---|---|

| Formula | C₁₅H₁₀N₂O₂S | Elemental composition of the molecule. |

| Crystal System | Orthorhombic | The crystal lattice system.[18] |

| Space Group | P 2₁2₁2₁ | The symmetry of the unit cell.[18] |

| a (Å) | 4.9459 | Unit cell dimension.[18] |

| b (Å) | 10.5401 | Unit cell dimension.[18] |

| c (Å) | 25.0813 | Unit cell dimension.[18] |

| V (ų) | 1307.50 | Volume of the unit cell.[18] |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental data. |

Biological Context: Signaling Pathways

Understanding the structure of a novel indole ester is often a prelude to investigating its biological function. Many indole derivatives act as inhibitors of specific enzymes, such as kinases, which are crucial components of cellular signaling pathways.[5][19] Elucidating the structure allows for rational drug design and molecular docking studies to predict how the molecule interacts with its biological target.[10]

Caption: Inhibition of a kinase pathway.

References

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

- 8. rsc.org [rsc.org]

- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 16. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Methyl 2,3-dimethyl-1H-indole-5-carboxylate Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific, under-characterized derivative, Methyl 2,3-dimethyl-1H-indole-5-carboxylate. In the absence of extensive experimental data for this particular molecule, this document outlines a systematic computational workflow, including target prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it presents detailed, representative experimental protocols for the validation of in silico hypotheses, focusing on anticancer activity, a common therapeutic area for indole derivatives. All quantitative data from related compounds are summarized in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a practical resource for researchers initiating the biological evaluation of novel indole compounds.

Introduction

The indole nucleus is a fundamental heterocyclic structure found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The diverse therapeutic potential of indole derivatives has established them as a cornerstone in drug discovery and development.[3] this compound is a specific indole derivative for which the biological activity has not been extensively reported. Computational, or in silico, methods provide a powerful and resource-efficient approach to predict the potential bioactivities of such novel compounds, thereby guiding and prioritizing experimental validation efforts.[4][5]

This guide details a comprehensive in silico strategy to elucidate the potential biological targets and therapeutic applications of this compound. The workflow encompasses ligand-based and structure-based virtual screening to identify potential protein targets, followed by molecular docking to predict binding modes and affinities. Additionally, the principles of QSAR modeling are discussed as a means to predict biological activity based on the physicochemical properties of a series of related compounds. To ground these computational predictions in real-world applications, this document also provides detailed experimental protocols for assessing anticancer activity, a prominent bioactivity of the indole class.

Predicted Bioactivity Profile of Indole Derivatives

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| HD02 | 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | NCI Cancer Cell Line Panel | Varies by cell line | [6] |

| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | NCI Cancer Cell Line Panel | Varies by cell line | [6] |

| HD12 | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | NCI Cancer Cell Line Panel | Varies by cell line | [6] |

| Compound 5f | Indole derivative of ursolic acid | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [7] |

| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [7] | ||

| Compound 2e | 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [3] |

| A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [3] | ||

| A375 (Melanoma) | 8.07 ± 1.36 | [3] |

In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects.[1]

Detailed Methodologies

3.1.1. Target Identification

The initial step is to identify potential biological targets. This can be accomplished using both ligand-based and structure-based approaches.

-

Ligand-Based Target Prediction: This method leverages the principle of chemical similarity, where compounds with similar structures are likely to bind to the same targets.

-

Protocol:

-

Obtain the 2D structure (SMILES format) of this compound.

-

Submit the structure to online platforms such as SwissTargetPrediction, PharmMapper, or SuperPred.

-

These servers compare the input structure against databases of known bioactive ligands and their targets.

-

Analyze the output, which is a ranked list of potential protein targets based on similarity scores.

-

-

-

Structure-Based Target Prediction (Inverse Docking): This approach involves docking the compound of interest against a large library of protein binding sites.

-

Protocol:

-

Prepare the 3D structure of the ligand, ensuring correct protonation and energy minimization.

-

Utilize an inverse docking server or software (e.g., idock) that contains a library of druggable protein structures.

-

The software systematically docks the ligand into each binding site and calculates a binding score.

-

Rank the proteins based on the predicted binding affinities to identify the most probable targets.

-

-

3.1.2. Molecular Docking

Once potential targets are identified, molecular docking is used to predict the binding conformation and affinity of the ligand within the protein's active site.

-

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define rotatable bonds to allow for conformational flexibility.

-

-

Docking Simulation:

-

Define the binding pocket on the target protein, typically by creating a grid box centered on the active site residues.

-

Perform the docking simulation using software such as AutoDock Vina, GOLD, or Glide.[8] The program will generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

-

-

3.1.3. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[9][10] While a QSAR model cannot be built for a single compound, this section outlines the protocol for its development, which could be applied once a series of analogues of this compound are synthesized and tested.

-

Protocol:

-

Data Collection: Curate a dataset of structurally related indole derivatives with experimentally determined biological activity data (e.g., IC50 values).

-

Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.

-

Data Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.[11]

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a model that correlates the descriptors with biological activity.[11]

-

Model Validation: Evaluate the predictive power of the model using the test set. Key validation metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).

-

Prediction: Once validated, the QSAR model can be used to predict the bioactivity of new, untested compounds like this compound.

-

Hypothetical Signaling Pathway Inhibition

Based on the frequent anticancer activity of indole derivatives, a plausible mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Experimental Validation Protocols

The following protocols are representative methods for validating the predicted anticancer activity of a novel compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

-

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells to determine if the compound induces programmed cell death.

-

Materials:

-

Human cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.

-

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By leveraging a systematic computational workflow, researchers can generate robust hypotheses regarding the compound's potential therapeutic targets and mechanisms of action. The provided data on related indole derivatives and detailed experimental protocols offer a solid foundation for initiating the laboratory-based evaluation of this novel compound. This integrated approach of computational prediction and experimental validation is crucial for accelerating the drug discovery process and efficiently identifying promising new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. neovarsity.org [neovarsity.org]

- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 11. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning | MDPI [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2,3-dimethyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Methyl 2,3-dimethyl-1H-indole-5-carboxylate. Indole derivatives are crucial structural motifs in many pharmaceutical compounds, making their efficient purification a critical step in synthetic and drug development workflows.[1] The provided protocol is suitable for scaling from analytical assessment to preparative isolation, ensuring high purity of the final compound.

Introduction

This compound (CAS No. 21987-27-9) is a heterocyclic building block used in the synthesis of various biologically active molecules.[2] As with many organic syntheses, the crude product often contains starting materials, by-products, and other impurities. A reliable purification method is essential to isolate the target compound at a purity level suitable for subsequent research and development stages. RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.[3] This document provides a detailed protocol for the purification of this indole derivative using a C18 stationary phase with a methanol and water mobile phase system.

Physicochemical Properties

Understanding the properties of the target compound is crucial for developing an effective purification strategy. This compound is a moderately non-polar molecule.

| Property | Value | Reference |

| CAS Number | 21987-27-9 | [4][5] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4][5] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | White to light yellow solid | [6] |

| Solubility | Soluble in methanol, ethanol, ether, chloroform, and DMSO. Insoluble in water. | [6][7][8] |

| UV Absorbance | Indole structures typically absorb UV light strongly, with maxima often around 270-290 nm. | [9][10][11] |

HPLC Method Parameters

A gradient elution method is recommended for initial runs to effectively separate the target compound from impurities with varying polarities.[10] The method can be converted to an isocratic one for routine purification once the separation profile is established.[12]

Table 1: Analytical and Preparative HPLC Conditions

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 150 mm, 5-10 µm |

| Mobile Phase A | Deionized Water + 0.1% Formic Acid | Deionized Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 15 min (may be optimized) |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Column Temp. | 30 °C | Ambient or 30 °C |

| Detection | UV at 280 nm (or PDA 200-400 nm) | UV at 280 nm |

| Injection Volume | 5-20 µL | 0.5-2.0 mL (concentration dependent) |

| Sample Conc. | 1 mg/mL | 10-50 mg/mL |

Note: Formic acid is used to improve peak shape and ensure reproducibility.[10] Methanol is chosen as the organic modifier, though acetonitrile is also a common alternative for separating indole derivatives.[13][14]

Experimental Protocol

Reagent and Sample Preparation

-

Mobile Phase Preparation : Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade deionized water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade methanol. Filter both phases through a 0.45 µm filter to remove particulates and degas thoroughly.

-

Sample Preparation : Prepare a stock solution of the crude this compound at a concentration of approximately 10 mg/mL in methanol or a suitable solvent mixture (e.g., methanol/DMSO).

-

Analytical Sample : Dilute the stock solution to 1 mg/mL with methanol for analytical runs.

-

Filtration : Filter the sample solution through a 0.22 µm syringe filter before injection to prevent column clogging.

HPLC System Setup and Equilibration

-

Install the appropriate column (analytical or preparative).

-

Purge the pump lines with fresh mobile phases.

-

Equilibrate the column with the initial mobile phase composition (50% B) for at least 15-20 minutes or until a stable baseline is achieved.

Analytical Scouting Run

-

Inject 10 µL of the 1 mg/mL analytical sample.

-

Run the analytical gradient method as described in Table 1.

-

Identify the peak corresponding to this compound based on its expected retention time and UV spectrum (if using a PDA detector).

-

Assess the separation from nearby impurities and determine the retention time.

Preparative Purification

-

Switch to the preparative column and equilibrate the system at the higher preparative flow rate.

-

Perform a small loading run (e.g., 0.1 mL) to confirm the retention time on the preparative scale.

-

Once confirmed, inject the desired volume of the concentrated crude sample (e.g., 1-2 mL).

-

Run the preparative gradient method.

Fraction Collection

-

Monitor the chromatogram in real-time.

-

Begin collecting the eluent just before the target peak begins to rise from the baseline.

-

Continue collection until the peak has fully returned to the baseline. It may be beneficial to collect the peak in multiple smaller fractions (e.g., peak front, peak apex, peak tail) for more precise purity selection.

Post-Purification Analysis and Processing

-

Purity Check : Analyze a small aliquot from the collected fraction(s) using the analytical HPLC method to confirm purity.

-

Solvent Removal : Combine the pure fractions and remove the methanol/water solvent, typically using a rotary evaporator.

-

Final Product : The remaining solid is the purified this compound. Dry the compound further under high vacuum to remove residual solvent.

Visualized Workflows

The following diagrams illustrate the key processes involved in the HPLC purification and method development.

Caption: Workflow for the HPLC purification of this compound.

Caption: Logical flow for developing a reversed-phase HPLC purification method.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. By following the outlined steps for method development, sample preparation, and fraction analysis, researchers can obtain this key indole intermediate with high purity, suitable for demanding applications in medicinal chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. chembk.com [chembk.com]

- 6. biosynce.com [biosynce.com]

- 7. Methyl indole-3-carboxylate CAS#: 942-24-5 [m.chemicalbook.com]

- 8. Methyl indole-5-carboxylate CAS#: 1011-65-0 [amp.chemicalbook.com]

- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Absorption [Indole] | AAT Bioquest [aatbio.com]

- 12. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]

Application Notes and Protocols for the Recrystallization of Crude Indole Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude indole esters via recrystallization. The focus is on delivering practical, actionable guidance to enhance the purity of these critical compounds used in pharmaceutical and life sciences research.

Principle of Recrystallization